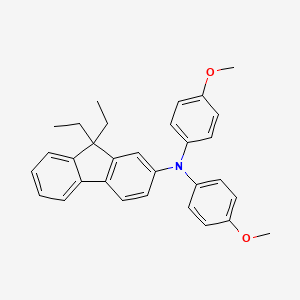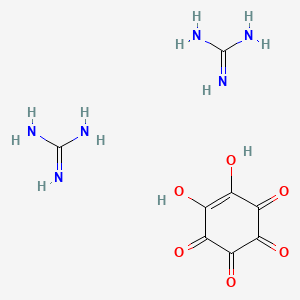
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile: is a chemical compound that features a cyclobutane ring substituted with a chloro group, a phenylselanyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutane derivatives with appropriate reagents to introduce the chloro, phenylselanyl, and carbonitrile groups. One common method involves the use of cyclobutyl halides and phenylselenyl cyanide under specific reaction conditions to achieve the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, while the carbonitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-3-(phenylthio)cyclobutane-1-carbonitrile
- 3-Chloro-3-(phenylsulfonyl)cyclobutane-1-carbonitrile
- 3-Chloro-3-(phenylseleno)cyclobutane-1-carbonitrile
Uniqueness
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties compared to its sulfur and sulfonyl analogs. This makes it particularly interesting for applications requiring redox-active compounds.
Properties
CAS No. |
820221-74-7 |
|---|---|
Molecular Formula |
C11H10ClNSe |
Molecular Weight |
270.63 g/mol |
IUPAC Name |
3-chloro-3-phenylselanylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H10ClNSe/c12-11(6-9(7-11)8-13)14-10-4-2-1-3-5-10/h1-5,9H,6-7H2 |
InChI Key |
KBACCAYAJXBACL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(Cl)[Se]C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
![N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B12538055.png)
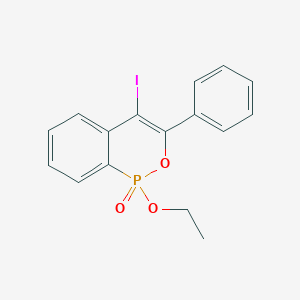
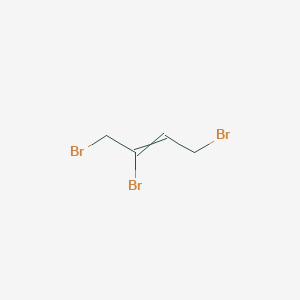
![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)
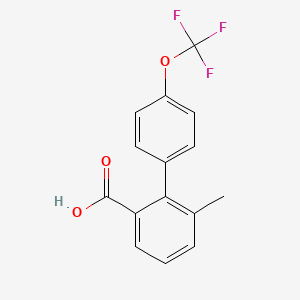

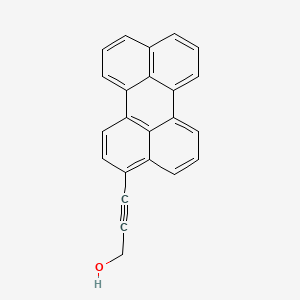
![3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium](/img/structure/B12538077.png)
![4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol](/img/structure/B12538079.png)
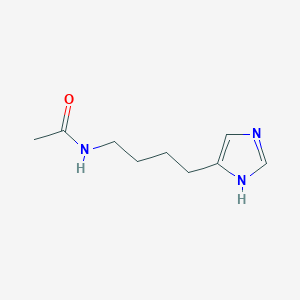
![3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-](/img/structure/B12538082.png)
